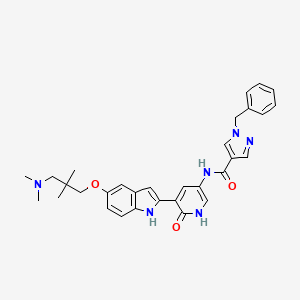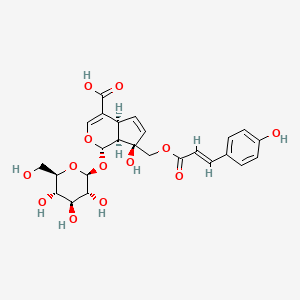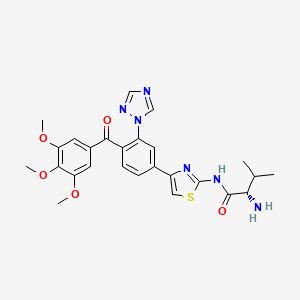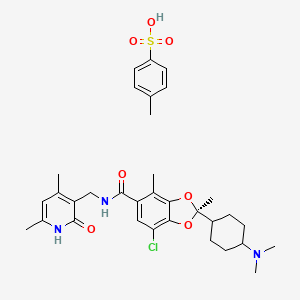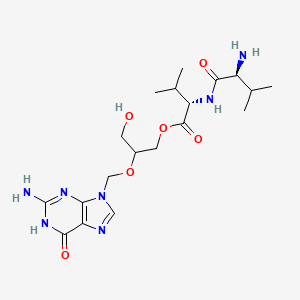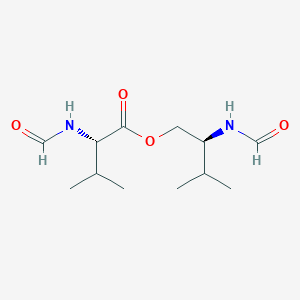
VL285
Vue d'ensemble
Description
VL285 est un ligand puissant pour la protéine de von Hippel-Lindau (VHL), qui joue un rôle crucial dans le système ubiquitine-protéasome. Ce composé est principalement utilisé dans le développement de chimères de ciblage de la protéolyse (PROTAC), qui sont conçues pour dégrader des protéines spécifiques à l'intérieur des cellules. This compound a une concentration inhibitrice (IC50) de 0,34 micromolaire, ce qui le rend très efficace dans son rôle .
Applications De Recherche Scientifique
VL285 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of PROTACs.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting disease-related proteins.
Industry: Utilized in the development of new chemical probes and drug discovery.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de VL285 implique plusieurs étapes, notamment la formation d'un cycle pyrrolidine et la fixation de divers groupes fonctionnels. L'une des étapes clés est le couplage d'un groupe benzyle avec un dérivé de pyrrolidine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions de couplage .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour assurer une pureté et une constance élevées. Le composé est souvent produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
VL285 subit diverses réactions chimiques, notamment:
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.
Réduction : L'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Catalyseurs : Palladium sur charbon, oxyde de platine.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:
Chimie : Utilisé comme élément constitutif pour la synthèse de PROTAC.
Biologie : Employé dans des études impliquant la dégradation des protéines et les processus cellulaires.
Médecine : Envisagé pour ses applications thérapeutiques potentielles dans le ciblage des protéines liées aux maladies.
Industrie : Utilisé dans le développement de nouvelles sondes chimiques et la découverte de médicaments.
Mécanisme d'action
This compound exerce ses effets en se liant à la protéine VHL, qui fait partie du complexe E3 ubiquitine ligase. Cette liaison facilite l'ubiquitination et la dégradation subséquente des protéines cibles via la voie du protéasome. Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome, qui est essentiel pour le maintien de l'homéostasie cellulaire .
Mécanisme D'action
VL285 exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is essential for maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Composés similaires
VH032 : Un autre ligand VHL utilisé dans la technologie PROTAC.
AHPC : Un ligand pour la protéine céréblon, également utilisé dans les PROTAC.
Lénidomide : Un ligand céréblon avec des propriétés immunomodulatrices.
Unicité de VL285
This compound est unique en raison de sa forte puissance et de sa spécificité pour la protéine VHL. Sa capacité à dégrader efficacement les protéines cibles en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques. Comparé à des composés similaires, this compound offre un degré de sélectivité et d'efficacité plus élevé dans la dégradation des protéines.
Propriétés
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDFFPYRFJKXQP-VJTSUQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)
